molecular formula C24H26N4O2S2 B13099124 4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one

4-[2-(2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B13099124
M. Wt: 466.6 g/mol
InChI Key: KNTFWVDUNXYYJT-UHFFFAOYSA-N
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Description

4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a unique combination of thieno[2,3-d]pyrimidine and quinoxalinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

    Formation of Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.

    Introduction of Cyclohexyl and Dimethyl Groups: The cyclohexyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of Quinoxalinone Moiety: The quinoxalinone structure is synthesized separately and then coupled with the thieno[2,3-d]pyrimidine core through a thioacetyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group.

    Reduction: Reduction reactions can target the quinoxalinone moiety, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thieno[2,3-d]pyrimidine derivatives have shown efficacy.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as organic semiconductors or specialty polymers.

Mechanism of Action

The mechanism of action of 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its thieno[2,3-d]pyrimidine and quinoxalinone moieties. These interactions could modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol
  • N-Cyclohexyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

What sets 4-(2-((2-Cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its unique combination of thieno[2,3-d]pyrimidine and quinoxalinone structures, which may confer distinct chemical and biological properties not observed in its analogs.

Properties

Molecular Formula

C24H26N4O2S2

Molecular Weight

466.6 g/mol

IUPAC Name

4-[2-(2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C24H26N4O2S2/c1-14-15(2)32-24-21(14)23(26-22(27-24)16-8-4-3-5-9-16)31-13-20(30)28-12-19(29)25-17-10-6-7-11-18(17)28/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3,(H,25,29)

InChI Key

KNTFWVDUNXYYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3CCCCC3)SCC(=O)N4CC(=O)NC5=CC=CC=C54)C

Origin of Product

United States

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